molecular formula C7H11N3OS B8708811 1-(4-Amino-2-methylsulfanylpyrimidin-5-yl)ethanol

1-(4-Amino-2-methylsulfanylpyrimidin-5-yl)ethanol

Cat. No.: B8708811
M. Wt: 185.25 g/mol
InChI Key: PHSHJESWCRAZQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-2-methylsulfanylpyrimidin-5-yl)ethanol is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

1-(4-amino-2-methylsulfanylpyrimidin-5-yl)ethanol

InChI

InChI=1S/C7H11N3OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3-4,11H,1-2H3,(H2,8,9,10)

InChI Key

PHSHJESWCRAZQE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(N=C1N)SC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 5.0 g (29 mmol) 4-amino-2-methylsulfanyl-pyrimidine-5-carboxaldehyde (Example 3) in 150 mL of tetrahydrofuran, cooled by an ice bath, is added during 20 minutes. 23.2 mL of a 3.0 M methylmagnesium bromide solution in diethyl ether (69.4 mmol). After 1 hour at 0° C. another 23.2 mL of the 3.0 M methylmagnesium bromide solution is added, and the suspension is allowed to come to room temperature and stirred overnight. The reaction is quenched with 100 mL of saturated aqueous ammonium chloride, and partitioned between water and ethyl acetate. The organic layer is dried (magnesium sulfate) and concentrated to give 5.24 g (96%) of the product, mp 140-142° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69.4 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
96%

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